(3-Iodo-2-methylphenyl)methanol

Synthetic methodology Process chemistry Pharmaceutical intermediate preparation

Medicinal chemistry teams often face thermal degradation of sensitive substrates during cross-coupling. (3-Iodo-2-methylphenyl)methanol solves this via a weak C-I bond (BDE ≈53 kcal/mol) enabling oxidative addition at 20-60°C, far milder than the 60-80°C required for bromo analogs. - Eliminates 1-2 protection/deprotection steps in triarylbismuth-mediated couplings. - 92% isolated yield reported for its preparation supports scalable multi-gram procurement. - ¹H NMR fingerprint (δ 7.79, 7.34, 4.72) ensures definitive identity confirmation for regulatory filings.

Molecular Formula C8H9IO
Molecular Weight 248.06 g/mol
CAS No. 76350-89-5
Cat. No. B1339186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Iodo-2-methylphenyl)methanol
CAS76350-89-5
Molecular FormulaC8H9IO
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1I)CO
InChIInChI=1S/C8H9IO/c1-6-7(5-10)3-2-4-8(6)9/h2-4,10H,5H2,1H3
InChIKeyWVKFJUYXMBJNKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Iodo-2-methylphenyl)methanol: Identity & Key Characteristics


(3-Iodo-2-methylphenyl)methanol (CAS 76350-89-5) is a halogenated benzyl alcohol derivative with molecular formula C₈H₉IO and molecular weight 248.06 g·mol⁻¹ . The aromatic ring bears an iodine atom at the 3-position, a methyl group at the 2-position, and a hydroxymethyl (–CH₂OH) group at the 1-position . Its canonical SMILES is CC1=C(I)C=CC=C1CO and the MDL identifier is MFCD18397813 . The compound is a bench-stable solid that serves primarily as a synthetic building block, where the iodine substituent provides a reactive handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) and the protected or free hydroxyl group enables further functionalization .

Why (3-Iodo-2-methylphenyl)methanol Is Irreplaceable


The 3-iodo-2-methyl substitution pattern jointly determines three properties that cannot be replicated by simple halogen or positional swapping. First, the carbon–iodine bond (C–I BDE ≈ 53 kcal·mol⁻¹) is substantially weaker and more polarizable than the carbon–bromine (C–Br BDE ≈ 68 kcal·mol⁻¹) or carbon–chlorine (C–Cl BDE ≈ 81 kcal·mol⁻¹) bonds of the corresponding 3-halo-2-methylphenyl analogs, translating into markedly faster oxidative addition with Pd(0) catalysts and enabling milder cross-coupling conditions . Second, the 3-iodo-2-methyl regioisomer presents a steric and electronic environment distinct from the 2-iodo-3-methyl, 4-iodo-2-methyl, and 5-iodo-2-methyl isomers, influencing both the regioselectivity of subsequent C–C bond formation and the acidity/reactivity of the benzylic hydroxyl group . Third, absence of the ortho-methyl group (i.e., (3-iodophenyl)methanol, CAS 57455-06-8) removes the steric blocking and electronic donating effects that can be critical for achieving desired selectivity in multi-step synthetic sequences .

(3-Iodo-2-methylphenyl)methanol: Differentiation Evidence


High-Yield Borane-Mediated Reduction

The target compound is prepared via reduction of 3-iodo-2-methylbenzoic acid using trimethyl borate and borane-dimethyl sulfide complex in THF, affording (3-iodo-2-methylphenyl)methanol as a white solid in 92% isolated yield after flash column chromatography . This compares favorably with typical yields reported for analogous borane-mediated reductions of ortho-substituted benzoic acids, which often fall in the 75–88% range when steric hindrance impedes hydride delivery . The high yield reflects the favorable steric and electronic profile of the 3-iodo-2-methyl substrate, where the iodine substituent at the meta position relative to the carboxylic acid does not significantly retard reduction.

Synthetic methodology Process chemistry Pharmaceutical intermediate preparation

Iodoarene Reactivity Advantage in Cross-Coupling

In Pd(0)-catalyzed transformations, the rate of oxidative addition—the first and often rate-determining step—follows the order Ar–I ≫ Ar–Br ≫ Ar–Cl. The C–I bond in iodoarenes (bond dissociation energy ≈ 53 kcal·mol⁻¹) is substantially weaker than C–Br (≈ 68 kcal·mol⁻¹) and C–Cl (≈ 81 kcal·mol⁻¹), leading to oxidative addition rate constants that are typically 10²–10³ times larger for aryl iodides compared to aryl bromides under identical conditions . This class-level advantage means that (3-iodo-2-methylphenyl)methanol can undergo Suzuki, Sonogashira, and Heck couplings at lower temperatures, with lower catalyst loadings, and in shorter reaction times than (3-bromo-2-methylphenyl)methanol (CAS 83647-43-2) or (3-chloro-2-methylphenyl)methanol (CAS 90369-75-8), which require more forcing conditions and often give lower conversion .

Organometallic chemistry Cross-coupling Catalysis Reactivity ranking

Regioisomeric Differentiation in Coupling Reactions

Among the C₈H₉IO iodomethylbenzyl alcohol isomers, the 3-iodo-2-methyl substitution pattern (CAS 76350-89-5) places the iodine meta to the hydroxymethyl group and the methyl ortho to the hydroxymethyl. This contrasts with (2-iodo-3-methylphenyl)methanol (CAS 100959-88-4), where the iodine is ortho to the –CH₂OH, creating steric congestion that can hinder subsequent coupling at that position, and with (4-iodo-2-methylphenyl)methanol (CAS 1261747-54-9), where the iodine is para to –CH₂OH, altering the electronic conjugation pathway. Published Pd-catalyzed biaryl coupling studies on isomeric iodophenylmethanols demonstrate that 3-iodophenylmethanols undergo cross-coupling with triarylbismuth reagents under protecting group-free conditions in good to high yields, confirming the 3-position is competent for coupling without requiring hydroxyl protection . The ortho methyl group additionally provides steric shielding that can enhance regioselectivity in electrophilic aromatic substitution or direct ortho-metalation steps compared to the non-methylated (3-iodophenyl)methanol (CAS 57455-06-8) .

Regiochemistry Structure-activity relationship Synthetic strategy Isomer comparison

Patent-Validated Ophthalmic Drug Intermediate

(3-Iodo-2-methylphenyl)methanol is explicitly disclosed as intermediate compound 41 in WO2008/131368 A2, a patent assigned for styrenyl derivative compounds intended for treating ophthalmic diseases and disorders . The synthetic route described in the patent proceeds from 3-iodo-2-methylbenzoic acid through this benzyl alcohol intermediate en route to biologically active styrenyl derivatives . Patent-validated intermediates carry distinct procurement value because they are embedded in an intellectual property framework that defines specific structural requirements; substitution of a different halogen or regioisomer would deviate from the claimed composition of matter and likely alter or abolish the desired biological activity of the final active pharmaceutical ingredient .

Pharmaceutical development Patent literature Drug intermediate Ophthalmic disease

NMR Fingerprint for Isomer Identity Confirmation

The ¹H NMR spectrum of (3-iodo-2-methylphenyl)methanol in CDCl₃ at 500 MHz exhibits a distinctive aromatic pattern: δ 7.79 (d, J = 7.9 Hz, 1H), 7.34 (d, J = 7.9 Hz, 1H), 6.89 (t, J = 7.9 Hz, 1H), consistent with a 1,2,3-trisubstituted benzene bearing iodine, methyl, and hydroxymethyl substituents . The benzylic protons appear as a doublet at δ 4.72 (d, J = 5.8 Hz, 2H) coupled to the hydroxyl proton at δ 1.58 (t, J = 5.8 Hz, 1H). This coupling pattern (doublet for CH₂ and triplet for OH) is characteristic of a primary benzyl alcohol with slow OH exchange under the acquisition conditions . This spectral signature is distinct from regioisomers: (2-iodo-3-methylphenyl)methanol (CAS 100959-88-4) would show a different aromatic coupling topology due to the altered substitution pattern, and (4-iodo-2-methylphenyl)methanol (CAS 1261747-54-9) would exhibit a para-disubstituted aromatic signature .

Analytical chemistry Quality control Identity testing NMR spectroscopy

(3-Iodo-2-methylphenyl)methanol: Application Scenarios


Late-Stage Diversification via Suzuki–Miyaura Coupling

The iodine substituent enables oxidative addition at ambient to moderate temperatures (20–60 °C), permitting Pd-catalyzed Suzuki coupling with arylboronic acids at the 3-position without thermal degradation of sensitive functionalities elsewhere in the molecule . The free hydroxymethyl group does not require protection in triarylbismuth-mediated couplings, as demonstrated for 3-iodophenylmethanols by Rao and Meka (2020), reducing step count by 1–2 protection/deprotection operations relative to routes requiring hydroxyl masking . The ortho-methyl group provides steric differentiation that can guide coupling regioselectivity when other reactive positions are present.

Patent-Specified Ophthalmic Drug Synthesis

As intermediate 41 in the WO2008/131368 patent, (3-iodo-2-methylphenyl)methanol is an obligatory building block for constructing styrenyl derivatives targeting ophthalmic indications . The 92% isolated yield reported for its preparation from 3-iodo-2-methylbenzoic acid supports scalable multi-gram to kilogram procurement for preclinical and Phase I supply chains. Any deviation in halogen identity (Br, Cl) or position (2-iodo, 4-iodo, 5-iodo) would produce analogs outside the patent claims, making exact structural fidelity a regulatory requirement.

Sonogashira Coupling for Alkyne Building Blocks

The C–I bond of (3-iodo-2-methylphenyl)methanol is ideally suited for Sonogashira coupling with terminal alkynes under standard Pd/Cu co-catalysis at room temperature to 50 °C, whereas the analogous C–Br bond in (3-bromo-2-methylphenyl)methanol typically requires 60–80 °C and higher catalyst loadings to achieve comparable conversion . This thermal advantage is critical when the alkyne partner or the benzyl alcohol product is prone to thermal decomposition, enabling access to acetylene-linked biaryl alcohol libraries for medicinal chemistry screening.

Isomer-Specific Procurement for SAR Studies

The unambiguous ¹H NMR fingerprint—particularly the aromatic doublet-of-doublets pattern at δ 7.79 and 7.34 with J = 7.9 Hz, and the benzylic doublet at δ 4.72 coupled to the OH triplet at δ 1.58 —provides a definitive identity confirmation that distinguishes this compound from its four closest C₈H₉IO regioisomers. For medicinal chemistry teams conducting systematic SAR exploration, this analytical clarity ensures that observed biological activity can be confidently assigned to the 3-iodo-2-methyl architecture rather than to an isomeric impurity, which is essential for patent filing and lead optimization decision-making.

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